N-ACETYL-beta-D-GLUCOSAMINE

Descripción general

Descripción

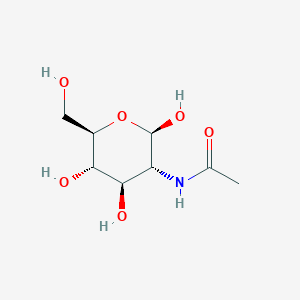

2-Acetamido-2-deoxy-beta-D-glucopyranose, also known as N-acetylglucosamine, is a derivative of glucose. It is an amino sugar and a prominent component of various biopolymers, including chitin and glycosaminoglycans. This compound plays a crucial role in the biosynthesis of glycoproteins and glycolipids, which are essential for cellular communication and structural integrity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-beta-D-GLUCOSAMINE typically involves the acetylation of glucosamine. One common method is the reaction of glucosamine hydrochloride with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods due to their efficiency and specificity. Enzymes such as chitinases and glucosaminidases are used to hydrolyze chitin, a natural polymer found in the exoskeletons of crustaceans and insects, to produce glucosamine. This glucosamine is then acetylated to form this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetamido-2-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-acetylglucosaminic acid.

Reduction: Reduction of the compound can yield N-acetylglucosamine alcohol.

Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: N-acetylglucosaminic acid

Reduction: N-acetylglucosamine alcohol

Substitution: Various substituted glucosamine derivatives

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Joint Health and Osteoarthritis

N-acetylglucosamine has garnered attention for its potential benefits in treating joint disorders, particularly osteoarthritis. Research indicates that it can enhance cartilage health by promoting the synthesis of glycosaminoglycans and hyaluronic acid in articular chondrocytes, thereby improving joint function and reducing inflammation . Clinical trials have demonstrated its efficacy in alleviating symptoms associated with osteoarthritis, such as pain and stiffness, with some studies reporting significant improvements in joint mobility among patients .

1.2 Anti-Inflammatory Properties

The compound exhibits notable anti-inflammatory effects. Recent studies have shown that modified derivatives of N-acetylglucosamine can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in various models of inflammation . This suggests its potential use in treating inflammatory diseases beyond joint disorders, including conditions like rheumatoid arthritis and other autoimmune diseases.

1.3 Metabolic Effects

N-acetylglucosamine has been investigated for its impact on glucose metabolism. Studies indicate that it does not significantly affect blood glucose levels while potentially enhancing glucose uptake in cells, making it a candidate for further research into metabolic disorders such as diabetes .

Biomaterials and Tissue Engineering

2.1 Scaffold Development

N-acetylglucosamine is utilized in the development of biomaterials for tissue engineering due to its biocompatibility and ability to promote cell adhesion and proliferation. It serves as a key component in hydrogels and scaffolds designed for regenerative medicine applications . The incorporation of N-acetylglucosamine into these materials enhances their mechanical properties and biological functionality.

2.2 Drug Delivery Systems

The compound is also being explored for use in drug delivery systems. Its ability to form nanoparticles allows for targeted delivery of therapeutic agents, particularly in cancer treatment. The modification of drug molecules with N-acetylglucosamine can improve their solubility and bioavailability, leading to enhanced therapeutic efficacy .

Immunological Applications

3.1 Autoimmunity Research

Recent studies have identified a strong immune response against N-acetylglucosamine in certain autoimmune conditions, such as rheumatic heart disease. The presence of specific IgG subclasses targeting this compound has been linked to disease progression, indicating that it may serve as a biomarker for early detection of autoimmune responses . This opens avenues for further exploration into immunological therapies targeting N-acetylglucosamine.

3.2 Biofilm Formation Studies

N-acetylglucosamine plays a role in microbial biofilm formation, particularly in pathogenic bacteria like Cutibacterium acnes. Understanding its role in biofilms can inform strategies to combat antibiotic resistance and improve treatment protocols for infections associated with biofilm-forming bacteria .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-ACETYL-beta-D-GLUCOSAMINE involves its incorporation into glycoproteins and glycolipids. It serves as a substrate for various enzymes involved in the biosynthesis of these macromolecules. The compound interacts with specific molecular targets, such as glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is essential for maintaining cellular communication and structural integrity .

Comparación Con Compuestos Similares

2-Acetamido-2-deoxy-beta-D-glucopyranose is unique due to its acetylated amino group, which distinguishes it from other similar compounds such as:

Glucosamine: Lacks the acetyl group and is less stable.

Galactosamine: Similar structure but differs in the orientation of the hydroxyl group at the C-4 position.

N-acetylgalactosamine: Similar to N-ACETYL-beta-D-GLUCOSAMINE but differs in the orientation of the hydroxyl group at the C-4 position.

Actividad Biológica

N-acetyl-beta-D-glucosamine (GlcNAc) is a naturally occurring amino sugar that plays crucial roles in various biological processes. It is a key component of glycosaminoglycans and glycoproteins, which are essential for cellular functions such as cell signaling, structural integrity, and immune responses. This article explores the biological activity of GlcNAc, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is derived from glucosamine through acetylation. It is involved in the synthesis of chitin, a structural polysaccharide found in the exoskeletons of arthropods and the cell walls of fungi. In humans, GlcNAc contributes to the formation of hyaluronic acid, proteoglycans, and other glycosaminoglycans critical for maintaining cartilage and joint health.

Biological Functions

-

Anti-inflammatory Properties :

- GlcNAc has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various models of inflammation. For instance, studies have demonstrated that GlcNAc can reduce leukocyte migration in lipopolysaccharide (LPS)-induced inflammation models in mice .

-

Joint Health :

- Clinical trials have indicated that GlcNAc supplementation may alleviate symptoms associated with osteoarthritis and rheumatoid arthritis. A randomized controlled trial involving 66 participants found no significant adverse effects from GlcNAc supplementation, suggesting it is safe for long-term use .

-

Cellular Mechanisms :

- GlcNAc modulates O-linked N-acetylglucosamine (O-GlcNAc) modification of proteins, influencing various cellular processes including signal transduction, transcriptional regulation, and stress responses . Increased O-GlcNAc levels have been associated with enhanced cell proliferation and survival under stress conditions.

Case Studies and Clinical Trials

- Osteoarthritis Treatment :

-

Inflammation Models :

- In a study examining the anti-inflammatory effects of two new derivatives of GlcNAc (BNAG1 and BNAG2), BNAG1 demonstrated superior inhibition of IL-6 and TNF-α production compared to both BNAG2 and the parent compound . This suggests potential for developing more effective anti-inflammatory agents based on GlcNAc derivatives.

Mechanistic Insights

Research has elucidated several mechanisms through which GlcNAc exerts its biological effects:

- Inhibition of Pro-inflammatory Cytokines : GlcNAc reduces the secretion of IL-6 and TNF-α from macrophages stimulated by LPS, indicating its role in modulating immune responses .

- Enhancement of Cartilage Repair : By promoting chondrocyte proliferation and differentiation, GlcNAc supports cartilage repair mechanisms, making it a candidate for treating degenerative joint diseases.

Data Summary

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.